![molecular formula C18H23N3O2S B2566108 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097866-40-3](/img/structure/B2566108.png)
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule that contains several functional groups and structural features. It has an ethoxyphenyl group, a thiophenyl group, and a pyrrolidinyl group, all attached to a central urea moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central urea moiety. The exact structure would depend on the specific synthetic route used and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar aromatic rings could give it unique solubility properties .Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has been conducted on compounds with similar structural features to 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea, focusing on their synthesis and potential biochemical applications. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, optimizing spacer length for interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Molecular Complexation and Crystal Engineering
Another study focused on the molecular complexation of materials showing quadratic nonlinear optical behavior. The study assessed new design strategies for complexation to enhance nonlinear optical efficiency, demonstrating the potential of certain molecular complexes for applications in nonlinear optics (Muthuraman et al., 2001).
Anticancer and Antiproliferative Activities
Additionally, derivatives with structural similarities have been synthesized and evaluated for their anticancer properties. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and showed significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents (Feng et al., 2020).
Electron Transport Layer Applications
In the field of materials science, a novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the compound's utility in enhancing power conversion efficiency through improved energy alignment and electron extraction (Hu et al., 2015).
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea”, it’s difficult to determine its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related compound has shown antitumor activity on a375 cells .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-15(4-6-17)19-18(22)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h3-6,8,10,13,16H,2,7,9,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUHBOMAJADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

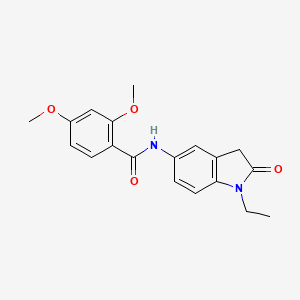
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2566026.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2566027.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2566028.png)
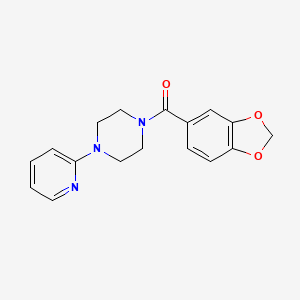
![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)
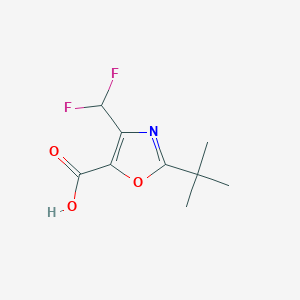
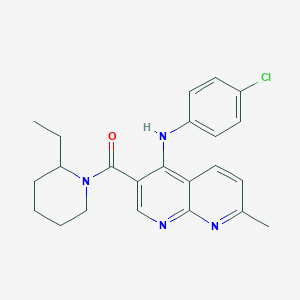

![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)
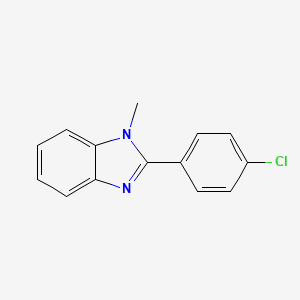
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)
![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)